REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][OH:4].[CH3:5][C:6](=O)[CH2:7][CH2:8][C:9](=O)[CH3:10]>C1(C)C=CC=CC=1>[OH:4][CH2:3][CH2:2][N:1]1[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]1[CH3:5]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was stirred until the vigorous reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed to 15 hours in a Dean-Stark apparatus
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the resulting oil was kugelrohr distilled at 110° C./1.5 mm
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |